molecular formula C9H7FN2 B132237 3-Fluoroquinolin-5-amine CAS No. 155014-05-4

3-Fluoroquinolin-5-amine

Cat. No. B132237
M. Wt: 162.16 g/mol
InChI Key: QXOIWROBEFMORO-UHFFFAOYSA-N
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Description

3-Fluoroquinolin-5-amine is not directly discussed in the provided papers; however, the papers do provide insights into various fluoroquinoline derivatives and their synthesis, properties, and applications. Fluoroquinolines are a class of compounds known for their biological activity, including antibacterial properties, as seen in the synthesis of novel quinolone antibacterials . The presence of a fluorine atom on the quinoline ring can significantly affect the compound's activity and properties.

Synthesis Analysis

The synthesis of fluoroquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a novel 5-amino-6-methylquinoline carboxylic acid was synthesized from 2,3,4-trifluoro aniline in 12 steps . Another example is the one-pot synthesis of fluorinated 1-benzoyl-3,4-dihydroisoquinolines from [2-(o-alkynylphenyl)ethyl]amines, which involves a hydroamination followed by a Pd-catalyzed oxidation . These methods demonstrate the intricate procedures required to introduce fluorine atoms into the quinoline structure.

Molecular Structure Analysis

The molecular structure of fluoroquinoline derivatives is crucial for their biological activity. The synthesis of optically active flumequine, a fluoroquinoline derivative, involved resolving racemic intermediates and determining their configurations through X-ray structures . The precise arrangement of atoms, including the position of the fluorine atom, is essential for the desired activity and properties of the compound.

Chemical Reactions Analysis

Fluoroquinoline derivatives undergo various chemical reactions that are essential for their biological activity. For example, the antidepressant-like effect of 7-fluoro-1,3-diphenylisoquinoline-1-amine was found to be mediated by serotonergic and dopaminergic systems, indicating the compound's interaction with neurotransmitter receptors . Additionally, the synthesis of chloroisothiocyanatoquinolines and their reaction with amines to produce fluorescent thiazoloquinolines shows the reactivity of such compounds with nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroquinoline derivatives are influenced by their molecular structure. The photophysical properties of benzo[de]isoquinoline-1,3-dione derivatives were investigated, demonstrating their potential as fluorophores with high photostability [2, 4]. The introduction of fluorine atoms and other substituents can significantly alter the absorption, emission, and stability of these compounds.

Scientific Research Applications

  • Antibacterial Applications

    • Fluoroquinolones are widely used as antibacterials . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
    • They work by inhibiting bacterial DNA-gyrase, which affects bacteria reproduction .
    • Fluoroquinolones have a specific mechanism of action, different from antibiotics and other groups of antibacterials (cephalosporins, aminoglycosides, etc.), which allows them to be effective against strains resistant to many other classes of antibacterials .
  • Antineoplastic Applications

    • Some derivatives of fluoroquinolones have shown antineoplastic activity . For example, derivatives containing the cyclohexyl group in position 2 are the most effective inhibitors of topoisomerase II of HeLa cells (mammalian cancer) .
  • Synthesis and Industrial Applications

    • Quinoline motifs, which include fluoroquinolones, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, there’s a focus on traditional and green synthetic approaches of quinoline and its analogs .
  • “3-Fluoroquinolin-5-amine” is a chemical compound with the formula C9H7FN2 . It’s used for research purposes .
  • The compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It’s also an inhibitor of CYP1A2 , an enzyme involved in drug metabolism .
  • It has a synthetic accessibility score of 1.59 , indicating that it’s relatively easy to synthesize .
  • “3-Fluoroquinolin-5-amine” is a chemical compound with the formula C9H7FN2 . It’s used for research purposes .
  • The compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It’s also an inhibitor of CYP1A2 , an enzyme involved in drug metabolism .
  • It has a synthetic accessibility score of 1.59 , indicating that it’s relatively easy to synthesize .

Safety And Hazards

The compound has a signal word of “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

3-fluoroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOIWROBEFMORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165794
Record name 3-Fluoro-5-aminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoroquinolin-5-amine

CAS RN

155014-05-4
Record name 3-Fluoro-5-aminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155014054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-5-aminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-aminoquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2WS2LC6PX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-Fluoro-8-nitroquinoline, 3-fluoro-5-nitroquinoline, and tin(II)chloride-dihydrate (68.23 g, 302 mmol) in ethyl acetate (200 ml) was placed into a preheated oil bath at 60° C. After heating for 4 h, the solution was cooled to ambient temperature, diluted with 3 N aq. NaOH, and filtered through a pad of celite. The filtrate was extracted with ethyl acetate, the combined organic extracts were dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was flash chromatographed with 19:1, 9:1, 17:3, 4:1, 3:1, 7:3, and 3:2 hexane:ethyl acetate as the eluant to afford 2.14 g (11% yield over two steps) 3-fluoroquinolin-8-amine and 7.02 g (37% yield over two steps) of 3-fluoroquinolin-5-amine. Method [6] retention time 1.57 and 4.02 min by HPLC (M+ 163) and (M+ 163).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Takeda, T Terauchi, M Hashizume, K Shikata… - Bioorganic & medicinal …, 2012 - Elsevier
We previously reported a series of 8-methyl-2-aryl-5-alkylaminoquinolines as a novel class of corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists. A critical issue encountered …
Number of citations: 9 www.sciencedirect.com

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